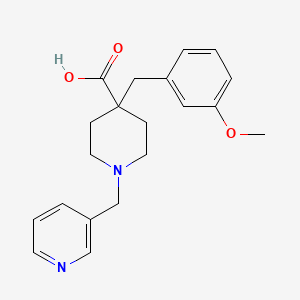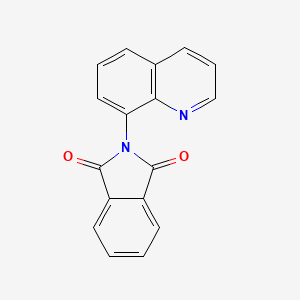
4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MPPCA is a piperidine derivative that possesses a unique chemical structure, making it an attractive candidate for drug development and other research purposes.
作用機序
The mechanism of action of 4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid involves its interaction with the NMDA receptor, which is a ligand-gated ion channel that mediates the excitatory neurotransmission in the brain. This compound acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and blocking the influx of calcium ions into the cell. This results in the inhibition of the NMDA receptor-mediated signaling, leading to the suppression of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its antagonistic activity against the NMDA receptor. The inhibition of the NMDA receptor-mediated signaling by this compound has been shown to result in the suppression of long-term potentiation (LTP), a process that is critical for the formation of new memories. Additionally, this compound has been found to exhibit neuroprotective effects against excitotoxicity, a process that is associated with the damage and death of neurons in various neurological disorders.
実験室実験の利点と制限
One of the major advantages of 4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid in lab experiments is its potent and selective antagonistic activity against the NMDA receptor. This makes it an ideal tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in some experimental settings.
将来の方向性
There are several potential future directions for the research on 4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid. One area of interest is the development of novel drugs based on the chemical structure of this compound, which could be used for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in other fields, such as cancer research and immunology. Finally, the development of new synthesis methods for this compound could help overcome some of the limitations associated with its current synthesis method.
合成法
The synthesis of 4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid involves several steps, including the reaction of 3-methoxybenzaldehyde with pyridine-3-carboxaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with piperidine-4-carboxylic acid, resulting in the formation of this compound.
科学的研究の応用
4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. The compound has been found to exhibit potent antagonistic activity against the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and memory formation.
特性
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-18-6-2-4-16(12-18)13-20(19(23)24)7-10-22(11-8-20)15-17-5-3-9-21-14-17/h2-6,9,12,14H,7-8,10-11,13,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVDVIMZNOGOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCN(CC2)CC3=CN=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(1-methylethylidene)-3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5435865.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2-propanol](/img/structure/B5435868.png)
![(4aS*,8aR*)-6-[(4-fluorophenyl)sulfonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5435876.png)
![3-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B5435877.png)
![2-({[(4-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5435889.png)
![N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5435895.png)
![3-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5435897.png)

![6-{3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]propyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5435922.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5435931.png)
![6-{[(1S*,2S*)-2-hydroxycyclohexyl]amino}-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5435937.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5435940.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5435957.png)